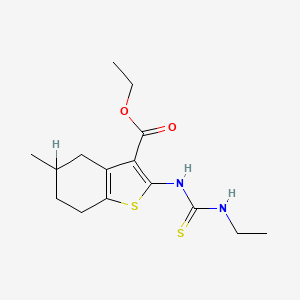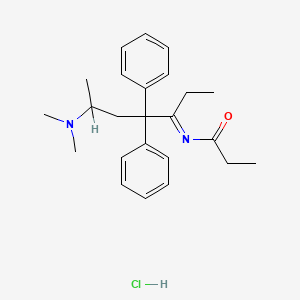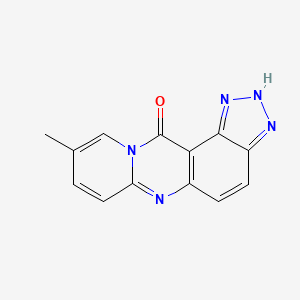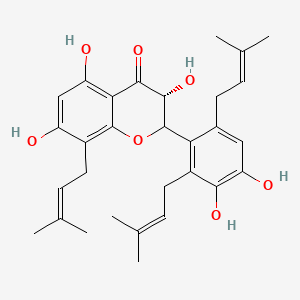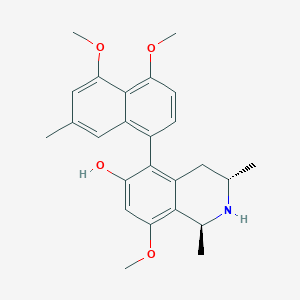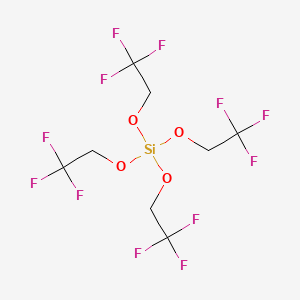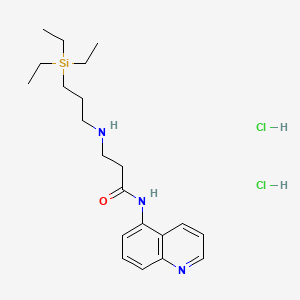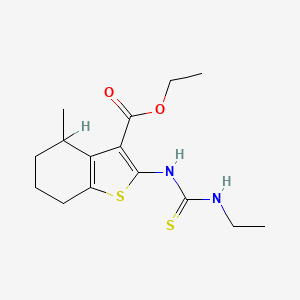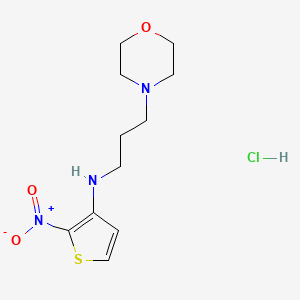
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is a chemical compound with the molecular formula C11H18ClN3O3S It is known for its unique structure, which includes a morpholine ring, a propanamine chain, and a nitro-substituted thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride typically involves the reaction of morpholine with a suitable propanamine derivative, followed by the introduction of a nitro-substituted thiophene ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted thiophene compounds. These products can be further utilized in various applications depending on their chemical properties.
Aplicaciones Científicas De Investigación
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and propanamine chain can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride
- N-(3-morpholin-4-ylpropyl)-2-nitrothiophen-3-amine, hydrochloride
Uniqueness
Compared to other similar compounds, this compound is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
122777-91-7 |
|---|---|
Fórmula molecular |
C11H18ClN3O3S |
Peso molecular |
307.80 g/mol |
Nombre IUPAC |
N-(3-morpholin-4-ylpropyl)-2-nitrothiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3O3S.ClH/c15-14(16)11-10(2-9-18-11)12-3-1-4-13-5-7-17-8-6-13;/h2,9,12H,1,3-8H2;1H |
Clave InChI |
SCGMMFSERXDCAT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNC2=C(SC=C2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


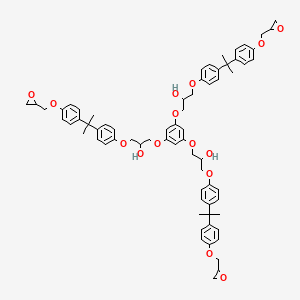
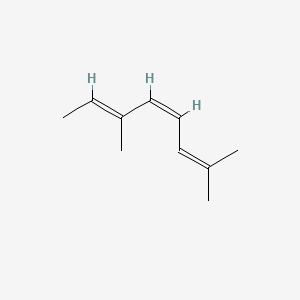
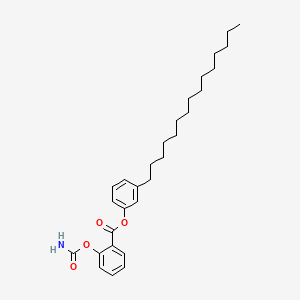

![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
